Diethyl malonate-1,2-13C2

Vue d'ensemble

Description

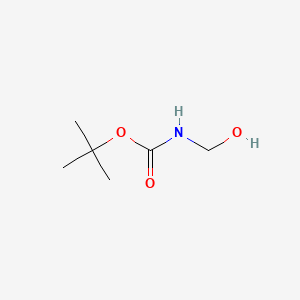

Diethyl malonate, also known as DEM, is the diethyl ester of malonic acid . It occurs naturally in grapes and strawberries as a colorless liquid with an apple-like odor, and is used in perfumes . It is also used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .

Synthesis Analysis

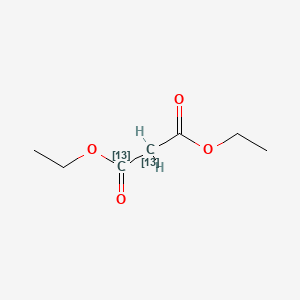

In the synthesis of diethyl malonate with ethanol and malonic acid as reactants, the catalytic activity of expandable graphite (EG) was investigated . The ethanol to acid mole ratio, EG dosage, and its repetitive effectiveness were determined through single-factor experiments . The yield of diethyl malonate reached 77.6% under optimal conditions .Molecular Structure Analysis

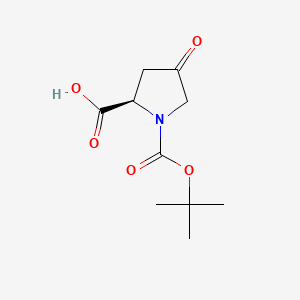

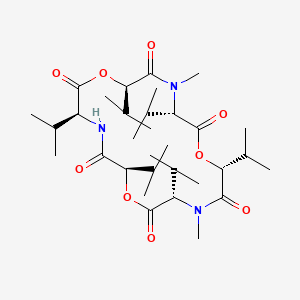

Diethyl malonate-1,2-13C2 has a molecular formula of (C2H513CO2)13CH2(CO2C2H5) . The methylene group (−CH2−) in the middle of the malonic part of the diethyl malonate molecule is neighbored by two carbonyl groups (−C(=O)−) .Chemical Reactions Analysis

Enolates can be alkylated in the alpha position through an SN2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group and a new C-C bond is formed .Physical And Chemical Properties Analysis

Diethyl malonate-1,2-13C2 is a clear colorless oil . It is slightly soluble in water and soluble in organic solvents .Applications De Recherche Scientifique

Synthesis of Labeled Compounds

Diethyl 13C3 malonate has been utilized in the synthesis of labeled compounds, such as [13C3 ]Sch 727965, a process that involves multiple steps and yields a product with significant radiochemical purity. This application underscores the role of diethyl malonate-1,2-13C2 in creating isotopically labeled molecules for pharmaceutical research and development (Lavey et al., 2011).

Organic Synthesis

Diethyl malonate is a critical intermediate in organic synthesis, used in the production of pharmaceuticals, colorants, and flavorings. Innovations in synthesis methods, such as carbonylation routes, have enhanced the yield and cost-effectiveness of diethyl malonate production while reducing environmental impact (Song Wei-hong, 2004).

Intermediate in Drug Synthesis

Diethyl malonate derivatives serve as intermediates in synthesizing small molecule anticancer drugs. Research has developed faster and more efficient methods to synthesize these intermediates, highlighting the compound's importance in medicinal chemistry (Hehua Xiong et al., 2018).

Cyclocondensation Reactions

Malonates, including diethyl malonate, are employed in cyclocondensation reactions to form six-membered heterocycles. This application is significant in synthesizing various organic compounds, indicating the versatility of diethyl malonate in chemical reactions (W. Stadlbauer et al., 2001).

Flavor Compound Synthesis

Diethyl malonate has been used in synthesizing flavor compounds, such as 4-ethyloctanoic acid, under microwave irradiation. This process involves multiple steps, including saponification and decarboxylation, demonstrating diethyl malonate's role in creating complex organic molecules used in food and beverage industries (Yuping Liu et al., 2010).

Mécanisme D'action

Target of Action

Diethyl malonate-1,2-13C2 is a specialized compound used primarily in scientific research . It is the diethyl ester of malonic acid

Mode of Action

It is known that the compound has two carbonyl groups (−c (=o)−) neighboring a methylene group (−ch2−), making the hydrogen atoms on the carbon adjacent to the carbonyl groups significantly more acidic . This property could influence its interactions with other molecules in a biochemical context.

Biochemical Pathways

Diethyl malonate-1,2-13C2 may be involved in various biochemical pathways due to its structural similarity to malonic acid. Malonic acid is a simple dicarboxylic acid and is involved in numerous biochemical reactions . .

Pharmacokinetics

Its physical properties such as boiling point (199 °c) and density (1068 g/mL at 25 °C) are documented . These properties could potentially influence its bioavailability and pharmacokinetics.

Result of Action

It is known that diethyl malonate, the non-isotopic form of this compound, is used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin b1, and vitamin b6 .

Safety and Hazards

Diethyl malonate is combustible and causes serious eye irritation . It is harmful to aquatic life . It is advised to keep away from heat/sparks/open flames/hot surfaces, and to wear personal protective equipment/face protection .

Relevant Papers The paper “Synthesis of Diethyl Malonate under the Catalysis of Expandable Graphite” discusses the synthesis of diethyl malonate using ethanol and malonic acid as reactants, with expandable graphite as the catalyst . The paper provides a detailed analysis of the synthesis process and the factors affecting the yield of diethyl malonate .

Propriétés

IUPAC Name |

diethyl (1,2-13C2)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-MPOCSFTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[13CH2][13C](=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745831 | |

| Record name | Diethyl (1,2-~13~C_2_)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl malonate-1,2-13C2 | |

CAS RN |

53051-82-4 | |

| Record name | Diethyl (1,2-~13~C_2_)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-(Hydroxymethyl)-23,27-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione](/img/structure/B580217.png)

![7-oxo-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine-2-carbaldehyde](/img/structure/B580223.png)

![5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B580226.png)

![4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B580236.png)